6-Chloro-1-oxo-1-phenylhexane
Overview
Description
6-Chloro-1-oxo-1-phenylhexane, also known as ε-chlorohexanophenone, is a chemical compound with the molecular formula C12H15ClO . It has a molecular weight of 210.70 .
Synthesis Analysis
The synthesis of 6-Chloro-1-oxo-1-phenylhexane involves a multi-step reaction. The first step involves a reaction with lithium bromide and butan-2-one in 2-methyl-propan-2-ol, heated for 12 hours. The second step involves a reaction with sodium hydroxide in 1,4-dioxane and water, heated at 60°C for 36 hours .Molecular Structure Analysis
The molecular structure of 6-Chloro-1-oxo-1-phenylhexane consists of a six-carbon chain (hexane) with a chlorine atom (Cl) attached to the sixth carbon. The first carbon of the hexane chain is attached to a phenyl group (a six-carbon ring), and also has a double-bonded oxygen atom (oxo) attached .Physical And Chemical Properties Analysis
6-Chloro-1-oxo-1-phenylhexane has a density of 1.062g/cm3 . Its boiling point is 319.7ºC at 760 mmHg . The melting point is not specified .Scientific Research Applications
Nanofiltration Membrane Development
A novel approach to developing nanofiltration (NF) membranes involves the synthesis of a unique siloxane monomer, which, although not directly related to 6-Chloro-1-oxo-1-phenylhexane, showcases innovative techniques in membrane technology. These membranes exhibit exceptional antibiofouling properties, high hydrophilicity, and excellent mechanical and thermal stability, making them suitable for water desalination and purification applications (Singh et al., 2012).
Enzymatic Oxidation of Alcohols
In the realm of enzymatic reactions, chloroperoxidase has been utilized to oxidize primary alcohols to aldehydes in a selective manner, employing biphasic systems. This method provides an environmentally friendly alternative to chemical oxidations, demonstrating the enzyme's versatility and potential for applications in fine chemical synthesis (Kiljunen & Kanerva, 2000).
Molecular Structure Analysis
The Diels-Alder reaction has been employed to synthesize complex macrocyclic oligophenylenes, which are of interest for their unique structural properties and potential applications in materials science. These compounds, characterized by their distinct conformational attributes, contribute to the understanding of molecular self-assembly and its implications for nanotechnology (Song et al., 2005).
Surface Chemistry Studies
The adsorption behavior of halobenzenes and phenyl groups on metal surfaces has been investigated using the NEXAFS technique, providing insights into the orientation and interaction of aromatic compounds with metal substrates. Such studies are crucial for the development of advanced materials and catalytic systems (Yang et al., 1995).
Photophysics and Electrochemistry
Research into cyclometalated platinum(II) acetylide complexes reveals their promising photophysical and electrochemical properties, which are pertinent for applications in light-emitting devices, solar energy conversion, and as sensors. The understanding of their emissive properties and quenching mechanisms can lead to the development of new materials for optoelectronic applications (Schneider et al., 2009).
Safety And Hazards
6-Chloro-1-oxo-1-phenylhexane is classified as a dangerous substance. It has a hazard class of 6.1 and is associated with several hazard statements, including H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled), and H341 (may cause genetic defects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-chloro-1-phenylhexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIUYSZHJOMWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400414 | |
Record name | 6-CHLORO-1-OXO-1-PHENYLHEXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-oxo-1-phenylhexane | |
CAS RN |
946-01-0 | |
Record name | 6-Chloro-1-phenyl-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-CHLORO-1-OXO-1-PHENYLHEXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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